Dual hNEP and hAP-N Inhibition Profile of Opiorphin vs. Sialorphin Single-Target Specificity
Opiorphin simultaneously inhibits both human neutral endopeptidase (hNEP) and human aminopeptidase N (hAP-N), whereas rat sialorphin is a selective inhibitor of NEP only [1]. Opiorphin inhibits hNEP-catalyzed endoproteolysis of Mca-BK2 with an IC50 of 33 μM and inhibits hAP-N-catalyzed breakdown of Ala-pNA with an IC50 of 65 μM [2]. For substance P breakdown, opiorphin shows hNEP inhibition with IC50 values of 29 μM [2]. In contrast, sialorphin inhibits NEP-mediated substance P breakdown with an IC50 of 0.4-1 μM but lacks AP-N inhibitory activity [3].
| Evidence Dimension | Inhibitory potency (IC50) against enkephalin-degrading ectopeptidases |
|---|---|
| Target Compound Data | hNEP (Mca-BK2): IC50 33 μM; hNEP (Substance P): IC50 29 μM; hAP-N (Ala-pNA): IC50 65 μM |
| Comparator Or Baseline | Sialorphin: hNEP (Substance P): IC50 0.4-1 μM; hAP-N: No inhibition |
| Quantified Difference | Opiorphin has broader dual-target coverage; sialorphin is approximately 29- to 72.5-fold more potent on hNEP but lacks hAP-N activity |
| Conditions | In vitro enzyme inhibition assays using recombinant hNEP and hAP-N; Mca-BK2 fluorogenic substrate; Ala-pNA chromogenic substrate |
Why This Matters
This dual inhibition profile is critical for protecting enkephalins from both N-terminal degradation (AP-N) and internal cleavage (NEP), which cannot be achieved with single-target inhibitors like sialorphin.
- [1] Wisner A, Dufour E, Messaoudi M, Nejdi A, Marcel A, Ungeheuer MN, Rougeot C. Human Opiorphin, a natural antinociceptive modulator of opioid-dependent pathways. Proc Natl Acad Sci U S A. 2006;103(47):17979-17984. View Source
- [2] DISEASES Database. Opiorphin enzymatic inhibition profile. Jensen Lab. View Source
- [3] Rougeot C, et al. Sialorphin, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity. Proc Natl Acad Sci U S A. 2003;100(14):8549-8554. View Source
